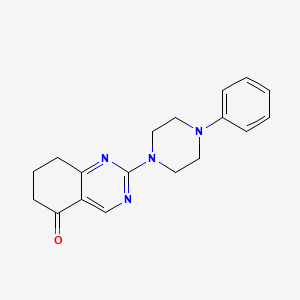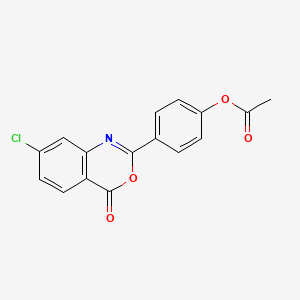
4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is a synthetic organic compound that belongs to the benzoxazinone family This compound is characterized by its unique structure, which includes a benzoxazinone core with a chloro substituent and an acetate group
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a promising candidate for drug development.
Biology: It has been used in studies related to enzyme inhibition and protein interactions.
Materials Science: The unique structural properties of benzoxazinones make them suitable for use in the development of advanced materials with specific electronic and optical properties.
Métodos De Preparación
The synthesis of 4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate typically involves the reaction of anthranilic acid derivatives with acyl chlorides in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate benzoxazinone, which is then acetylated to yield the final product. The reaction conditions often include the use of dry solvents and controlled temperatures to ensure high yields and purity of the product .
Análisis De Reacciones Químicas
4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent on the benzoxazinone ring can be replaced by other nucleophiles such as amines, leading to the formation of substituted benzoxazinones.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to yield dihydrobenzoxazinones.
Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.
Common reagents used in these reactions include aniline, p-chloro aniline, p-methoxy aniline, and various heterocyclic amines . The major products formed from these reactions are substituted benzoxazinones and quinazolinones .
Mecanismo De Acción
The mechanism of action of 4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparación Con Compuestos Similares
4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is unique due to its specific structural features and biological activities. Similar compounds include:
Quinazolinones: These compounds share a similar core structure and exhibit comparable biological activities.
Benzoxazinones: Other benzoxazinone derivatives with different substituents also display a range of biological activities.
The uniqueness of this compound lies in its specific chloro and acetate substituents, which contribute to its distinct chemical reactivity and biological properties .
Propiedades
IUPAC Name |
[4-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO4/c1-9(19)21-12-5-2-10(3-6-12)15-18-14-8-11(17)4-7-13(14)16(20)22-15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPJMTMJVLBVBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201732 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-[(dimethylamino)sulfonyl]-2-thiophenecarboxylate](/img/structure/B5575322.png)
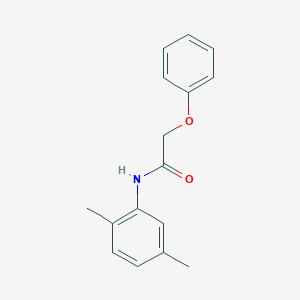
![5-AMINO-N'-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE](/img/structure/B5575343.png)
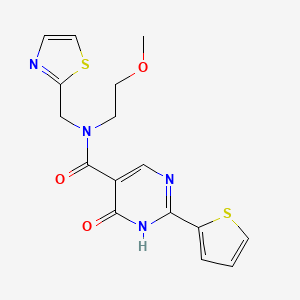
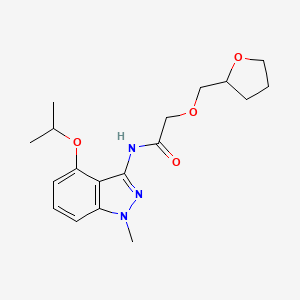
![2-((3-Allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B5575362.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(6-methyl-3-pyridinyl)ethyl]benzamide](/img/structure/B5575368.png)
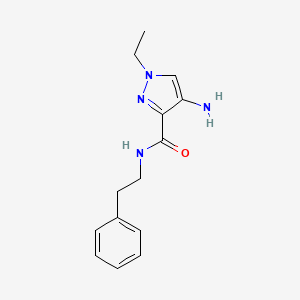
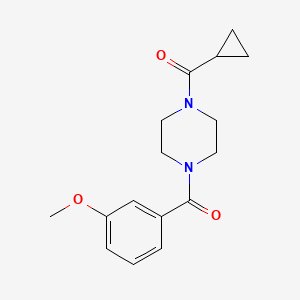
![N-(3-methoxyphenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5575382.png)
![3-methyl-N-propyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboximidamide](/img/structure/B5575395.png)
![5-Ethoxy-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B5575409.png)
![(1-{[3-(4-methylphenyl)isoxazol-5-yl]methyl}-3-propylpiperidin-3-yl)methanol](/img/structure/B5575414.png)
